molecular formula C5H12N2OS B13460057 1-(Methylimino)-1lambda6-thiomorpholin-1-one

1-(Methylimino)-1lambda6-thiomorpholin-1-one

Cat. No.: B13460057
M. Wt: 148.23 g/mol
InChI Key: GYROQSQNDJGFGN-UHFFFAOYSA-N
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Description

1-(Methylimino)-1lambda6-thiomorpholin-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylimino)-1lambda6-thiomorpholin-1-one typically involves the reaction of thiomorpholine with methylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal catalyst, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylimino)-1lambda6-thiomorpholin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the imino group to an amine group, resulting in the formation of thiomorpholine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives with amine groups.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

1-(Methylimino)-1lambda6-thiomorpholin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylimino)-1lambda6-thiomorpholin-1-one involves its interaction with molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The sulfur atom in the thiomorpholine ring can participate in redox reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Uniqueness: 1-(Methylimino)-1lambda6-thiomorpholin-1-one is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

1-methylimino-1,4-thiazinane 1-oxide

InChI

InChI=1S/C5H12N2OS/c1-6-9(8)4-2-7-3-5-9/h7H,2-5H2,1H3

InChI Key

GYROQSQNDJGFGN-UHFFFAOYSA-N

Canonical SMILES

CN=S1(=O)CCNCC1

Origin of Product

United States

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